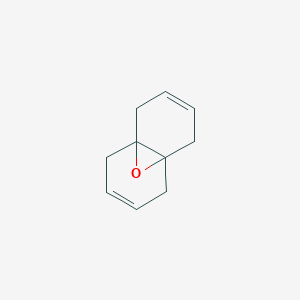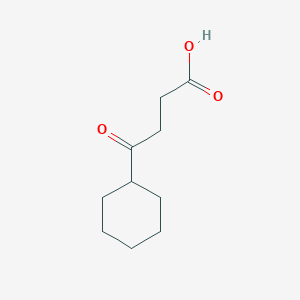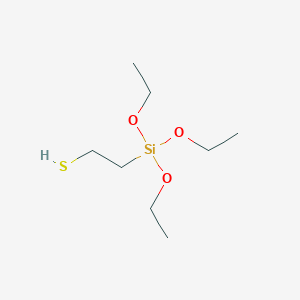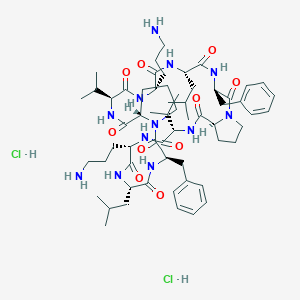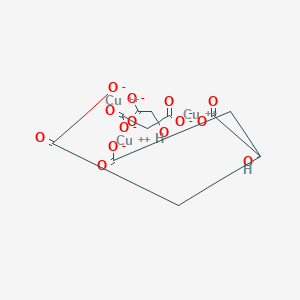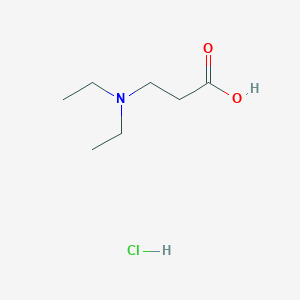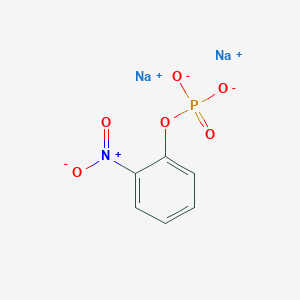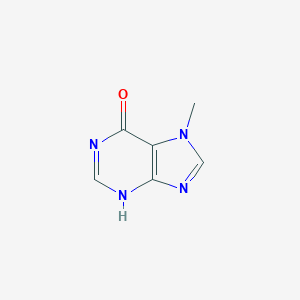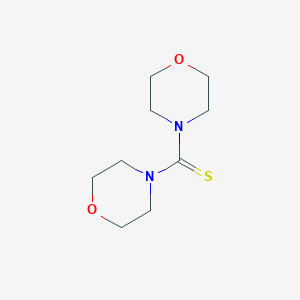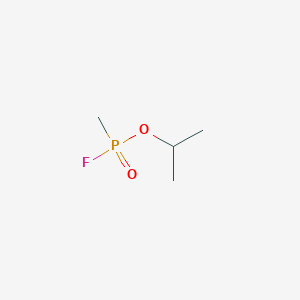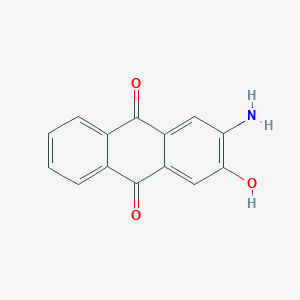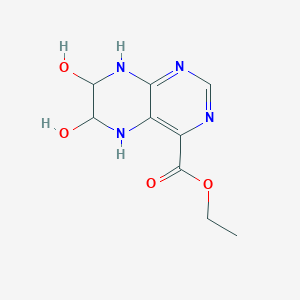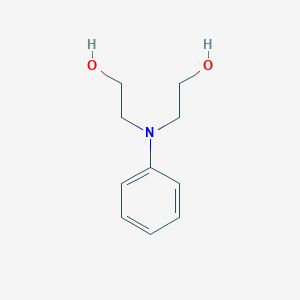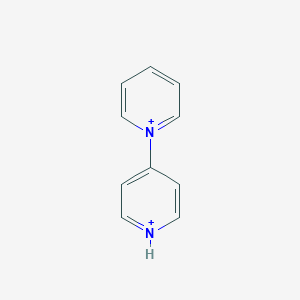
1-Pyridin-1-ium-4-ylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyridin-1-ium-4-ylpyridin-1-ium is a heterocyclic compound that has gained significant attention in the field of chemistry due to its diverse applications. It is a cationic species that is used as a ligand in coordination chemistry and as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1-Pyridin-1-ium-4-ylpyridin-1-ium is not fully understood. However, it is believed to act as a Lewis base, donating a pair of electrons to a metal ion to form a stable coordination complex. This complex can then undergo various reactions, including oxidation, reduction, and substitution.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1-Pyridin-1-ium-4-ylpyridin-1-ium. However, it has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Pyridin-1-ium-4-ylpyridin-1-ium in lab experiments include its stability, ease of synthesis, and ability to form stable coordination complexes with various metal ions. However, its limitations include its potential toxicity and limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the study of 1-Pyridin-1-ium-4-ylpyridin-1-ium. These include:
1. Exploring its potential use as a photosensitizer in photodynamic therapy for cancer.
2. Studying its antimicrobial properties and potential use as an antimicrobial agent.
3. Investigating its potential use as a ligand in the synthesis of new coordination complexes with unique properties.
4. Developing new synthesis methods to improve its yield and purity.
5. Studying its potential use in catalysis and as a building block in the synthesis of new organic compounds.
In conclusion, 1-Pyridin-1-ium-4-ylpyridin-1-ium is a versatile compound with diverse applications in various scientific fields. Its stability, ease of synthesis, and ability to form stable coordination complexes with various metal ions make it a valuable building block in the synthesis of various organic compounds. Further research is needed to fully understand its mechanism of action and explore its potential applications in photodynamic therapy, antimicrobial agents, and catalysis.
Synthesemethoden
1-Pyridin-1-ium-4-ylpyridin-1-ium can be synthesized through various methods, including the reaction of 4-chloropyridine with pyridine in the presence of a base, or by reacting 4-bromopyridine with pyridine in the presence of a palladium catalyst. The most common method for synthesizing 1-Pyridin-1-ium-4-ylpyridin-1-ium involves the reaction of 4-chloropyridine with pyridine in the presence of a base, such as potassium carbonate, in anhydrous dimethylformamide (DMF) at elevated temperatures.
Wissenschaftliche Forschungsanwendungen
1-Pyridin-1-ium-4-ylpyridin-1-ium has been extensively studied for its potential applications in various scientific fields. It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metal ions. It has also been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
16077-77-3 |
|---|---|
Produktname |
1-Pyridin-1-ium-4-ylpyridin-1-ium |
Molekularformel |
C10H10N2+2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
1-pyridin-1-ium-4-ylpyridin-1-ium |
InChI |
InChI=1S/C10H9N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h1-9H/q+1/p+1 |
InChI-Schlüssel |
IYYUWAULZBEIST-UHFFFAOYSA-O |
SMILES |
C1=CC=[N+](C=C1)C2=CC=[NH+]C=C2 |
Kanonische SMILES |
C1=CC=[N+](C=C1)C2=CC=[NH+]C=C2 |
Synonyme |
1,4-Bipyridinium(8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



